Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside
Overview
Description
“Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside” is a compound widely utilized in the field of biomedicine . It is known for its potential therapeutic properties and has shown promising results in the treatment of certain diseases such as cancer . It is also an important intermediate in the preparation of various sugars .
Synthesis Analysis
This compound is a synthetic compound that is used as an intermediate in the production of other chemicals . The compound has been shown to be resistant to methylation and glycosylation . It has also been modified with a click chemistry reaction and fluorinated . In one method, 4,6-O-benzylidene acetals of hexopyranosides were reacted with LiAlH4 and AlCl3 to give 4-O-benzyl ethers with a free 6-OH group .Molecular Structure Analysis
The molecular formula of this compound is C28H30O6 . Its molecular weight is 462.53 g/mol . The structure of the compound includes various functional groups such as benzyl and benzylidene groups attached to a glucopyranoside core .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been shown to be resistant to methylation and glycosylation . It has also been modified with a click chemistry reaction and fluorinated . In one method, 4,6-O-benzylidene acetals of hexopyranosides were reacted with LiAlH4 and AlCl3 to give 4-O-benzyl ethers with a free 6-OH group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 462.53 g/mol . It is a white crystalline solid with a melting point of 119-120 °C . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2,3-di-o-benzyl-4,6-o-benzylidene-beta-d-glucopyranoside has been extensively studied in the context of organic synthesis and structural analysis. For example, Baggett et al. (1965) explored the diastereoisomeric forms of methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-d-gluco- and α- and β-d-galactopyranoside, providing insight into the compound's stereochemical properties (Baggett et al., 1965).
Application in Carbohydrate Chemistry
This compound plays a crucial role in carbohydrate chemistry. For instance, Matta et al. (1984) utilized its derivative in the synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl alpha-glycoside (Matta, Vig, & Abbas, 1984).
Novel Carbohydrate Derivatives
The compound's derivatives have been used to synthesize novel carbohydrate structures. For example, Moravcova et al. (2003) reported the formation of a seven-membered carbohydrate phostone from methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α(β)-d-glucopyranoside (Moravcova et al., 2003).
Nucleophilic Additions and Elimination Reactions
The compound has also been a key player in studies focusing on nucleophilic additions and elimination reactions. For instance, Baer et al. (1967) examined its role in the reactions of nitro sugars, highlighting its utility in complex organic syntheses (Baer, Neilson, & Rank, 1967).
Epoxide Formation and Ring-Opening Reactions
Shin and Shin (1993) investigated the reaction of methyl 2,3-di-O-benzyl-4,6-di-O-mesyl--D-glucopyranoside with potassium superoxide, demonstrating the compound's role in epoxide formation and ring-opening reactions (Shin & Shin, 1993).
Future Directions
Given its potential therapeutic properties, there is significant interest in further exploring the biomedical applications of this compound . Future research could focus on understanding its mechanism of action, optimizing its synthesis, and investigating its potential use in the treatment of various diseases.
properties
IUPAC Name |
(4aR,6R,7R,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27?,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHUOBYFXKHVJR-ODBZVETESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143955 | |
Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13035-24-0 | |
Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13035-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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